![molecular formula C21H15IN2OS B2364117 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313232-68-7](/img/structure/B2364117.png)
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
“3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H11IN2OS . It has an average mass of 394.230 Da and a monoisotopic mass of 393.963654 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
The molecular structure of “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” consists of a benzothiazole ring attached to a phenyl ring via an amide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenyl ring is substituted with an iodine atom .Chemical Reactions Analysis
Benzothiazoles, including “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Anti-Tubercular Activity
3-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for new treatments. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .
Benzothiazole Scaffold for Drug Design
The benzothiazole moiety in this compound serves as a valuable scaffold for drug design. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Researchers explore modifications of this scaffold to develop novel therapeutic agents .
Chemical Synthesis and Process Development
Efficient synthetic routes for this compound are essential for large-scale production. Researchers explore green chemistry approaches, catalysts, and reaction conditions to streamline the synthesis. Additionally, process development ensures scalability and cost-effectiveness.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have shown anti-tubercular activity , suggesting they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis , suggesting that they may interfere with the bacterium’s ability to survive and replicate.
properties
IUPAC Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVRAVVPGYYRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
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